LY2955303
Overview
Description
LY2955303 is a potent and selective antagonist of retinoic acid receptor gamma (RARγ). It has a high affinity for RARγ with a dissociation constant (K_i) of 1.09 nanomolar. This compound is primarily used in scientific research to study the role of RARγ in various biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY2955303 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrazole ring and subsequent functionalization to introduce the benzoic acid moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and chloroform, with the reactions being carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as in laboratory settings but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
LY2955303 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
LY2955303 is widely used in scientific research due to its selective antagonism of RARγ. Some of its applications include:
Chemistry: Used to study the chemical properties and reactivity of RARγ antagonists.
Biology: Employed in research to understand the role of RARγ in cellular processes and development.
Medicine: Investigated for its potential therapeutic effects in diseases such as osteoarthritis and certain cancers.
Industry: Utilized in the development of new pharmaceuticals targeting RARγ
Mechanism of Action
LY2955303 exerts its effects by binding to RARγ and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, thereby modulating the expression of genes regulated by RARγ. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
BMS-189453: Another RARγ antagonist with similar binding affinity but different pharmacokinetic properties.
HX531: A compound with antagonistic effects on RARγ but with a different chemical structure.
AGN 193109: A selective RARγ antagonist used in similar research applications
Uniqueness
LY2955303 is unique due to its high selectivity and potency for RARγ. It has been shown to have fewer off-target effects compared to other RARγ antagonists, making it a valuable tool in research. Additionally, its favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, further enhance its utility in scientific studies .
Properties
IUPAC Name |
4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O3/c1-35(2,3)28-20-27(21-29(22-28)36(4,5)6)32-23-31(24-8-10-26(11-9-24)34(42)43)37-40(32)30-14-12-25(13-15-30)33(41)39-18-16-38(7)17-19-39/h8-15,20-23H,16-19H2,1-7H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXYHNKIOFSFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)C5=CC=C(C=C5)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1433497-19-8 | |
Record name | LY-2955303 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433497198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2955303 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGR6ZG7M0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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